1-Bromo-4-(butane-1-sulfonyl)benzene
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Overview
Description
1-Bromo-4-(butane-1-sulfonyl)benzene is a compound that can be associated with bromo aromatic compounds and sulfonated benzene derivatives. While the specific compound is not directly studied in the provided papers, related compounds and their synthesis, molecular structure, and chemical properties are discussed, which can provide insights into the behavior and characteristics of 1-Bromo-4-(butane-1-sulfonyl)benzene.
Synthesis Analysis
The synthesis of related compounds involves the use of Brønsted acid catalysts and bromination agents. For instance, 4-(Succinimido)-1-butane sulfonic acid has been used as an efficient and reusable catalyst for the synthesis of pyrano[4,3-b]pyran derivatives under solvent-free conditions, which suggests that similar sulfonic acid derivatives could be involved in the synthesis of 1-Bromo-4-(butane-1-sulfonyl)benzene . Additionally, N, N'-Dibromo-N, N' -1,2-Ethylene bis(2,5-Dimethyl Benzene Sulfonamide) has been applied as a novel selective bromination agent for aromatic compounds, indicating that bromination is a key step in the synthesis of bromo-substituted benzene derivatives .
Molecular Structure Analysis
The molecular structure of bromo-substituted benzene derivatives has been extensively studied using X-ray diffraction (XRD) analysis. For example, the crystal structure of 1-(2-pyridiniomethyl)-2,4-bis(phenylsulfonyl)benzene bromide has been determined, revealing a triclinic structure with specific geometrical parameters and strong interionic hydrogen bonds . This suggests that 1-Bromo-4-(butane-1-sulfonyl)benzene may also exhibit distinct geometrical features and intermolecular interactions that could be elucidated through similar XRD studies.
Chemical Reactions Analysis
The reactivity of bromo-substituted benzene derivatives is influenced by the presence of bromine and other substituents on the benzene ring. The selective bromination of aromatic compounds has been observed, with the formation of para-bromo isomers in the presence of mono-activated substituents . This indicates that the chemical reactivity of 1-Bromo-4-(butane-1-sulfonyl)benzene would be affected by the position of the bromine and sulfonyl groups, potentially leading to specific reaction pathways and products.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-substituted benzene derivatives are characterized by their intermolecular interactions, such as C–H···Br, C–Br···Br, and C–Br···π interactions . These interactions contribute to the compounds' crystal packing and stability. The variability in packing motifs among closely related compounds suggests that 1-Bromo-4-(butane-1-sulfonyl)benzene could exhibit unique physical properties depending on its molecular conformation and the nature of its intermolecular interactions.
Scientific Research Applications
Multi-Coupling Reagents in Organic Synthesis
Compounds similar to 1-Bromo-4-(butane-1-sulfonyl)benzene, such as 3-Bromo-2-(tert-butylsulfonyl)-1-propene, have been utilized as versatile multi-coupling reagents in organic synthesis. These reagents can react with various electrophiles to yield highly functionalized sulfones, which can be further transformed into enones or dienones, showcasing their utility in constructing complex organic molecules (Auvray, Knochel, & Normant, 1985).
Building Blocks for Molecular Electronics
Aryl bromides, akin to 1-Bromo-4-(butane-1-sulfonyl)benzene, serve as crucial precursors for thiol end-capped molecular wires in molecular electronics. These compounds are converted into oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires through efficient synthetic transformations, highlighting their importance in the development of molecular electronic devices (Stuhr-Hansen et al., 2005).
Catalysts for Organic Synthesis
4-(Succinimido)-1-butane sulfonic acid, a compound related to the sulfonyl functionality in 1-Bromo-4-(butane-1-sulfonyl)benzene, has been identified as an efficient and reusable Brönsted acid catalyst. It facilitates the synthesis of various organic compounds under solvent-free conditions, demonstrating high yield, clean reactions, and simple methodology. This application underscores the role of such compounds in green chemistry and sustainable chemical processes (Khaligh et al., 2016).
Applications in Desulfurization Processes
The research also explores the use of sulfonic acid-based compounds in the extraction and oxidative desulfurization of diesel fuel. These compounds, acting as both extractants and catalysts, significantly remove sulfur from diesel, indicating their potential in environmental and energy-related applications. This application highlights the versatility of sulfonic acid derivatives in addressing critical industrial challenges (Gao et al., 2010).
Safety And Hazards
properties
IUPAC Name |
1-bromo-4-butylsulfonylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2S/c1-2-3-8-14(12,13)10-6-4-9(11)5-7-10/h4-7H,2-3,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFOOLODLNJPCDW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)C1=CC=C(C=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30616335 |
Source
|
Record name | 1-Bromo-4-(butane-1-sulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30616335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(butylsulfonyl)benzene | |
CAS RN |
403793-28-2 |
Source
|
Record name | 1-Bromo-4-(butane-1-sulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30616335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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